3-Difluoromethylpiperidine hydrochloride
CAS No.: 1427455-16-0
Cat. No.: VC8460045
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427455-16-0 |
---|---|
Molecular Formula | C6H12ClF2N |
Molecular Weight | 171.61 g/mol |
IUPAC Name | 3-(difluoromethyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H |
Standard InChI Key | DCSDOLONHQYNBB-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C(F)F.Cl |
Canonical SMILES | C1CC(CNC1)C(F)F.Cl |
Introduction
Structural and Physicochemical Properties
3-Difluoromethylpiperidine hydrochloride features a piperidine backbone—a saturated heterocyclic amine—with a difluoromethyl (-CFH) group at the 3-position and a hydrochloride counterion. The difluoromethyl group introduces both electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmaceutical formulations .
Table 1: Hypothesized Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | CHClFN |
Molecular Weight | 195.62 g/mol |
Melting Point | 180–185°C (estimated) |
Solubility | Soluble in water, methanol, DMSO |
pKa (amine) | ~8.5 (protonated form) |
The difluoromethyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine, as observed in related fluorinated amines .
Synthetic Strategies
The synthesis of 3-difluoromethylpiperidine hydrochloride can be extrapolated from methods used for analogous difluoromethylated heterocycles. A plausible route involves:
Difluoromethylation of Piperidine
Radical difluoromethylation, as demonstrated for pyridines , could be adapted. Piperidine derivatives undergo C–H functionalization using difluoromethylating reagents such as Zn(CFH) under copper catalysis. For example:
Subsequent treatment with HCl yields the hydrochloride salt .
Cyclization Approaches
An alternative pathway involves cyclizing amino alcohols with difluoromethyl ketones. For instance, reductive amination of 3-difluoromethylpentanedione with ammonia under hydrogenation conditions could form the piperidine ring, followed by HCl salt formation.
Reactivity and Functionalization
The difluoromethyl group undergoes nucleophilic substitution reactions, while the piperidine nitrogen participates in acid-base chemistry. Key reactions include:
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N-Alkylation/Acylation: The amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, useful in drug derivatization.
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Electrophilic Aromatic Substitution: The difluoromethyl group directs electrophiles to meta positions, though piperidine’s saturation limits aromatic reactivity .
Applications in Medicinal Chemistry
Difluoromethyl groups enhance metabolic stability and membrane permeability, making 3-difluoromethylpiperidine hydrochloride a valuable intermediate. Potential applications include:
Kinase Inhibitors
The difluoromethyl group mimics hydroxyl or thiol moieties in ATP-binding pockets. For example, analogs of this compound could inhibit kinases involved in cancer pathways, similar to trifluoromethylpyridine-based drugs.
Neuropharmaceuticals
Piperidine scaffolds are prevalent in neuromodulators. The difluoromethyl variant may improve blood-brain barrier penetration for treating CNS disorders, leveraging fluorine’s lipophilicity .
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